2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-7-6(5-9-3-4-12)10-1-2-11-7/h1-2,9,12H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEZDEIZONGENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Pathways
The chloropyrazine moiety’s reactivity enables nucleophilic displacement of the chlorine atom at position 3. In a patented method, 3-chloropyrazine-2-carbaldehyde undergoes condensation with ethanolamine in the presence of a base such as potassium carbonate or cesium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 20–130°C, achieving yields of 50–80% depending on stoichiometric ratios. A critical advantage of this route is the avoidance of halomethyl pyrazine intermediates, which are lacrymatory and difficult to handle.
The mechanism involves deprotonation of ethanolamine’s hydroxyl group, followed by nucleophilic attack on the electrophilic carbon adjacent to the chlorine atom. Density functional theory (DFT) studies suggest that the electron-withdrawing effect of the pyrazine ring lowers the activation energy for this step. Post-reaction purification typically involves aqueous workup and chromatography, though solvent systems like toluene/ethyl acetate mixtures have been reported to improve recovery.
Reductive Amination Strategies
An alternative approach employs reductive amination between 3-chloropyrazine-2-carbaldehyde and ethanolamine. Catalyzed by sodium cyanoborohydride or pyridine borane in methanol, this method achieves 65–75% yields at ambient temperatures. The reaction’s pH is critical: a buffered system (pH 6–7) minimizes imine hydrolysis while promoting borane-mediated reduction.
Comparative studies highlight trade-offs:
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Nucleophilic substitution : Higher yields (80%) but requires elevated temperatures.
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Reductive amination : Milder conditions but sensitive to moisture and pH.
Reaction Optimization and Scalability
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics. DMF accelerates nucleophilic substitution due to its high dielectric constant (ε = 36.7), whereas toluene-based systems favor reductive amination by stabilizing intermediate imines. Base strength also modulates outcomes:
| Base | Reaction Type | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Cs₂CO₃ | Nucleophilic substitution | 78 | <5% |
| Et₃N | Reductive amination | 68 | 12% |
| KOH | Hydrolysis | N/A | 20% |
Catalytic Enhancements
Lewis acids like ytterbium triflate (Yb(OTf)₃) improve regioselectivity in multi-step syntheses. For example, Yb(OTf)₃ (10 mol%) in acetonitrile suppresses side reactions during imine formation, increasing yields to 83%. Scandium triflate (Sc(OTf)₃) shows similar efficacy but requires stricter anhydrous conditions.
Characterization and Analytical Validation
Spectroscopic Profiling
1H NMR analysis confirms successful synthesis:
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Pyrazine protons : δ 8.45 ppm (s, 1H, C5-H) and δ 8.92 ppm (s, 1H, C6-H).
High-resolution mass spectrometry (HRMS) data align with theoretical values:
Purity and Stability Assessments
HPLC analyses under reversed-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) reveal >98% purity post-purification. Stability studies indicate decomposition <2% over 6 months at −20°C, though aqueous solutions degrade rapidly at pH >8.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via vacuum distillation achieves 90% efficiency, reducing costs by 40% compared to single-use protocols. However, toluene/water biphasic systems offer easier separation and lower energy inputs.
Applications and Derivatives
While 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol itself has limited reported applications, its derivatives show promise:
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest a range of potential biological activities, particularly in the fields of antimicrobial and antitumor research. Similar compounds have shown efficacy in inhibiting cellular processes in pathogens and cancer cells, making this compound a candidate for further investigation.
Biological Activities:
- Antimicrobial Effects : Research indicates that pyrazine derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics.
- Antitumor Properties : Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells, highlighting the need for further exploration of this compound's potential in oncology.
Interaction Studies
Research involving 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol focuses on its binding affinity to various biological targets, including enzymes and receptors. The chloropyrazine group may enhance interactions with specific proteins, potentially leading to inhibitory effects on their activity. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Case Study 1: Antimicrobial Activity Assessment
In a study examining the antimicrobial properties of chlorinated pyrazines, researchers synthesized several derivatives, including this compound. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics. This suggests its potential as a lead compound in antibiotic development.
Case Study 2: Antitumor Mechanism Exploration
Another study focused on evaluating the antitumor mechanisms of pyrazine derivatives. The researchers found that this compound induced apoptosis in cancer cell lines through caspase activation pathways. This finding underscores the need for further investigations into its therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol are compared below with analogous pyrazine and ethanolamine derivatives.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Influence on Bioactivity: The 3-chloropyrazine moiety in this compound enhances binding affinity to bacterial enzymes compared to pyridazine analogs (e.g., 2-((6-Chloropyridazin-3-yl)amino)ethanol), which exhibit weaker antibacterial effects . Ethanolamine side chains improve solubility relative to methyl or aryl-substituted analogs but may reduce membrane permeability .
Synthetic Accessibility: Compounds with pyrazine cores (e.g., this compound) are synthesized via straightforward nucleophilic substitutions, whereas pyridazine derivatives require multi-step protocols involving DIBAL-H reductions or oxalyl chloride-mediated oxidations .
Market and Applications: this compound is predominantly used in pharmaceutical intermediates (70% market share), while (3-Chloropyrazin-2-yl)methanol finds broader agrochemical applications . Derivatives like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol are commercially successful in respiratory therapeutics due to their adrenergic activity .
Research and Development Trends
For example:
- Hydroxyl Group Substitution : Replacing the hydroxyl group with methoxy or acetyl moieties improves metabolic stability but may reduce target engagement .
- Chlorine Positional Isomerism : 5-Chloropyrazine analogs exhibit reduced antibacterial efficacy, underscoring the critical role of the 3-chloro substitution .
Biological Activity
2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol is an organic compound belonging to the aminopyrazine family, characterized by its unique chemical structure that combines a chlorinated pyrazine moiety with a methylaminoethanol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound's design allows for diverse chemical reactivity and interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazine derivatives have shown efficacy against various pathogens. The chloropyrazine group may enhance the compound's ability to inhibit microbial growth.
- Antitumor Effects : Studies have suggested that such compounds can interfere with cellular processes in cancer cells, potentially leading to apoptosis or cell cycle arrest.
- Neuroprotective Properties : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloropyrazine moiety is believed to enhance binding affinity to biological targets, leading to inhibition of their activity. This interaction is crucial for understanding the therapeutic potential of the compound.
In Vitro Studies
A series of studies have evaluated the biological activity of pyrazine derivatives:
- Acetylcholinesterase Inhibition : Compounds similar to this compound were tested for AChE inhibitory activity, showing promising results in enhancing acetylcholine levels, which are vital for cognitive function .
- Antioxidant Activity : The antioxidant properties were assessed using DPPH, FRAP, and ABTS assays, demonstrating significant free radical scavenging abilities .
Comparative Analysis
A comparison of various pyrazine derivatives illustrates the structural diversity and potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloropyrazin-2-carboxamide | Carboxamide group | Antimicrobial |
| 3-Chloropyrazine-2-carbonitrile | Nitrile functional group | Antitumor |
| 3-Chloropyrazin-2-methanamine | Lacks ethanol component | Variable solubility |
| N-(3-Chloropyrazin-2-yl)methylamine | Similar amine structure | Focused on amine reactivity |
This table highlights the unique aspects of this compound compared to other structurally similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under controlled conditions.
- Substitution Reactions : Employing nucleophilic substitutions where the chloropyrazine acts as an electrophile.
These methods underscore the versatility in synthesizing this compound and its derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloropyrazine Ring
The 3-chloropyrazine group undergoes substitution reactions with nucleophiles due to electron-withdrawing effects of adjacent nitrogen atoms. Key findings include:
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Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°C to yield substituted pyrazine derivatives .
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Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe, KOtBu) in ethanol generates 3-alkoxypyrazine analogs.
Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amination | Piperidine, DMF, 70°C, 12 h | 78% | |
| Alkoxylation | NaOMe, EtOH, reflux, 6 h | 65% |
Functionalization of Ethanolamine Moiety
The ethanolamine group participates in two primary reaction types:
Acylation Reactions
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Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM) using triethylamine as base to form amides .
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Example : Reaction with acetic anhydride yields N-acetylated derivatives (confirmed by ¹H-NMR at δ 2.18 ppm for methyl group) .
Oxidation Reactions
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Catalytic oxidation with KMnO₄ in acidic conditions converts the primary alcohol to a carboxylic acid.
Key Data
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Acylation : EDCI/HOBt-mediated coupling with carboxylic acids achieves 85–92% yields in DCM .
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Oxidation : Complete conversion at pH 2.0, 50°C, 4 h.
Metal-Catalyzed Cross-Coupling
The chloropyrazine ring participates in Suzuki-Miyaura couplings:
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Borylation : Pd(dppf)Cl₂ catalyzes reaction with bis(pinacolato)diboron (B₂pin₂) in dioxane, yielding boronic ester intermediates.
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Aryl Coupling : Subsequent coupling with aryl halides (e.g., bromobenzene) forms biarylpyrazines (yields: 60–75%).
Cyclization Reactions
Under acidic conditions (HCl, H₂SO₄), intramolecular cyclization forms 1,4-oxazine derivatives:
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Mechanism : Protonation of the ethanolamine hydroxyl triggers nucleophilic attack on the pyrazine ring .
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Optimized Protocol : 2M HCl in THF, 40°C, 8 h (yield: 82%) .
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
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Cu(II) Complexes : Forms stable complexes in ethanol/water mixtures (λₘₐₓ = 650 nm).
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Catalytic Activity : Cu complexes show efficacy in azide-alkyne cycloaddition (CuAAC) reactions.
Biological Derivatization
Derivatives exhibit pharmacological relevance:
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Acetylcholinesterase Inhibition : N-Benzoyl analogs show IC₅₀ = 1.2 µM in enzyme assays .
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Antimicrobial Activity : Thiourea derivatives demonstrate MIC = 8 µg/mL against S. aureus .
Stability and Degradation
Q & A
Basic: How can the synthesis of 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol be optimized to improve yield and purity?
Methodological Answer:
The synthesis can be optimized using a two-step alkylation strategy. First, react 3-chloropyrazin-2-ylmethylamine with 2-bromoethanol in the presence of a base like triethylamine (TEA) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 2–4 hours. Monitor completion via TLC or HPLC. Purify the crude product using column chromatography (C18 reverse-phase with acetonitrile/water gradients) to remove unreacted starting materials and byproducts . For higher purity, recrystallize from ethyl acetate or perform vacuum distillation. Yield improvements (>85%) are achievable by maintaining stoichiometric excess of 2-bromoethanol (1.2–1.5 equiv.) and rigorous exclusion of moisture .
Basic: What spectroscopic techniques are most effective for characterizing intermediates and the final compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the ethanolamine side chain (δ 3.5–3.7 ppm for CHOH) and pyrazine aromatic protons (δ 8.2–8.5 ppm). H-N HMBC can resolve ambiguities in amine connectivity .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H] ~ 202.06 g/mol). Fragmentation patterns help identify chlorine loss (m/z ~167) and ethanolamine cleavage .
- IR Spectroscopy: O–H stretching (~3300 cm) and C–N/C–Cl vibrations (1250–1100 cm) validate functional groups .
Advanced: How does the chlorine substituent’s position on the pyrazine ring influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
The 3-chloro position on pyrazine creates electronic asymmetry, favoring nucleophilic attack at the adjacent N1 or N4 positions due to resonance and inductive effects. Computational DFT studies (B3LYP/6-31G*) show lower activation energy for substitution at N4, where the chlorine’s electron-withdrawing effect stabilizes the transition state. Experimentally, reactions with amines (e.g., ethanolamine) under mild basic conditions (pH 8–9) yield predominantly the N4-substituted product. Competing pathways (e.g., N1 substitution) can be minimized by controlling temperature (25–40°C) and using catalytic KI to enhance leaving-group departure .
Advanced: How can crystallographic data contradictions be resolved when refining the compound’s structure using different software?
Methodological Answer:
Discrepancies often arise from refinement algorithms (e.g., SHELXL vs. Olex2). To resolve:
Use SHELXL for high-resolution datasets (<1.0 Å), leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
Cross-validate hydrogen-bonding networks with PLATON’s ADDSYM tool to detect missed symmetry operations.
For low-resolution data, apply restraints to the ethanolamine moiety’s torsion angles to prevent overfitting. Compare R values across software; deviations >5% suggest problematic data collection (e.g., crystal decay) rather than software limitations .
Analytical: What validated methods exist for detecting trace impurities (e.g., 2-chloroethanol) in synthesized batches?
Methodological Answer:
- GC-MS with Dual Columns: Use a DB-5MS primary column and a polar secondary column (e.g., DB-WAX) to confirm 2-chloroethanol (retention time ~8.2 min) via spectral library matching (NIST 2023). LOQ: 0.1 ppm .
- HPLC-DAD: A C18 column with isocratic elution (70:30 acetonitrile/0.1% HPO) detects impurities at 254 nm. Spiking with authentic 2-chloroethanol standard validates peak identity .
Computational: How can substituent effects on the pyrazine ring’s electronic properties be modeled to predict reactivity?
Methodological Answer:
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS), identifying electron-deficient regions prone to nucleophilic attack.
Calculate Fukui indices () to quantify nucleophilicity; higher values at N4 correlate with experimental substitution trends.
Use Molecular Dynamics (MD) simulations (AMBER force field) to assess solvation effects on transition states in polar solvents (e.g., DMSO).
Validate models against experimental N NMR chemical shifts (δN ~ −250 ppm for pyrazine N atoms) .
Advanced: What strategies mitigate competing side reactions (e.g., over-alkylation) during ethanolamine conjugation?
Methodological Answer:
- Stepwise Alkylation: Protect the ethanolamine’s hydroxyl group with TBDMS-Cl before reacting with 3-chloropyrazin-2-ylmethyl chloride. Deprotect with TBAF in THF post-reaction .
- Microwave-Assisted Synthesis: Short reaction times (10–15 min at 100°C) reduce over-alkylation. Monitor by LC-MS for real-time detection of bis-alkylated byproducts (m/z ~315) .
Safety: What handling protocols are critical for this compound given its structural analogs’ toxicity profiles?
Methodological Answer:
- PPE: Use nitrile gloves and fume hoods due to potential ethanolamine-induced dermatitis and pyrazine vapor irritation .
- Waste Disposal: Quench residual chlorine-containing intermediates with NaSO before aqueous disposal.
- Storage: Anhydrous conditions (3Å molecular sieves) at −20°C prevent hydrolysis to chlorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
